molecular formula C12H15NO B13003517 2-Isopropoxy-4,6-dimethylbenzonitrile

2-Isopropoxy-4,6-dimethylbenzonitrile

Cat. No.: B13003517
M. Wt: 189.25 g/mol
InChI Key: YUZSNQNKPFHECF-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C12H15NO. It is a versatile small molecule scaffold used in various chemical applications . The compound features an isopropoxy group and two methyl groups attached to a benzonitrile core, making it a valuable intermediate in organic synthesis.

Preparation Methods

The preparation of 2-Isopropoxy-4,6-dimethylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent conversion to the nitrile . Industrial production methods often optimize these steps to increase yield and purity while minimizing the use of toxic reagents and byproducts.

Chemical Reactions Analysis

2-Isopropoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The isopropoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Isopropoxy-4,6-dimethylbenzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Isopropoxy-4,6-dimethylbenzonitrile can be compared with other similar compounds, such as:

    2-Isopropoxy-4-methylbenzonitrile: Similar structure but with one less methyl group.

    2-Isopropoxy-6-methylbenzonitrile: Similar structure but with the methyl group in a different position.

    4-Isopropoxy-2,6-dimethylbenzonitrile: Similar structure but with the isopropoxy group in a different position.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-yloxybenzonitrile

InChI

InChI=1S/C12H15NO/c1-8(2)14-12-6-9(3)5-10(4)11(12)7-13/h5-6,8H,1-4H3

InChI Key

YUZSNQNKPFHECF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(C)C)C#N)C

Origin of Product

United States

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